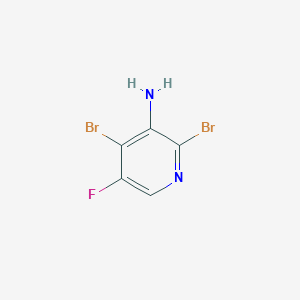
2-Cyclopropylethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylethanamine oxalate is an organic compound with the molecular formula C7H13NO4 It is a derivative of 2-cyclopropylethanamine, combined with oxalic acid to form its oxalate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylethanamine oxalate typically involves the reaction of 2-cyclopropylethanamine with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is generally performed in an aqueous or alcoholic medium, with the temperature maintained at a moderate level to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropylethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or other electrophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.
Aplicaciones Científicas De Investigación
2-Cyclopropylethanamine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropylethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Cyclopropylethanamine: The parent amine compound without the oxalate group.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Cyclopropylmethanamine: Another related compound with a different carbon chain length.
Uniqueness: 2-Cyclopropylethanamine oxalate is unique due to its combination of the cyclopropyl group and the oxalate salt. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-cyclopropylethanamine;oxalic acid |
InChI |
InChI=1S/C5H11N.C2H2O4/c6-4-3-5-1-2-5;3-1(4)2(5)6/h5H,1-4,6H2;(H,3,4)(H,5,6) |
Clave InChI |
FGMQBULPQQKPMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)






![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)


